2-(2,4-dichlorophenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes dichlorophenoxy and dimethoxyphenyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like acetic acid or sodium acetate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can result in various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its use as a herbicide.
2,4-Dichlorophenoxypropionic acid: Another herbicidal compound with similar structural features.
2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Used in agrochemical formulations.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of dichlorophenoxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Cl2N2O4 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-15-5-3-11(7-16(15)24-2)9-20-21-17(22)10-25-14-6-4-12(18)8-13(14)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
ICELLBBPVKDOSF-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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